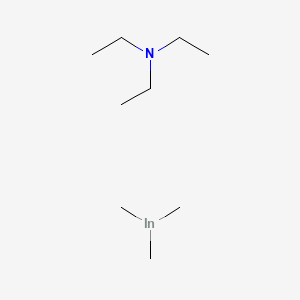
Trimethyl(triethylamine)indium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(triethylamine)indium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is used in various chemical processes and applications. This compound is known for its unique properties and reactivity, making it a valuable material in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)indium is typically prepared by the reaction of indium trichloride with methyl lithium in the presence of ether solvents. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This method involves the use of inert gases to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
For large-scale industrial production, a method involving indium-magnesium alloy materials is used. The alloy is placed in a reaction kettle filled with inert gases, and alkyl halide is added step by step while stirring in the presence of ether solvents. The solvents are vaporized after the reaction is complete, and the compound is obtained under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(triethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form indium oxides.
Reduction: Can be reduced to elemental indium under certain conditions.
Substitution: Reacts with halides and other nucleophiles to form substituted indium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halides, and nucleophiles. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure high yields.
Major Products
The major products formed from these reactions include indium oxides, elemental indium, and various substituted indium compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl(triethylamine)indium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoindium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Used in the production of semiconductors, optoelectronic devices, and thin-film transistors
Mecanismo De Acción
The mechanism of action of trimethyl(triethylamine)indium involves the breakage of In–CH₃ bonds to form methylindium and ethane. This process can lead to the formation of various intermediate species, which can further react to form the final products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trimethyl(triethylamine)indium include:
Trimethylaluminium: An organoaluminium compound with similar reactivity and applications.
Trimethylgallium: An organogallium compound used in similar industrial and research applications.
Trimethylthallium: An organothallium compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to form stable complexes with various ligands and its use in a wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
87224-90-6 |
|---|---|
Fórmula molecular |
C9H24InN |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
Clave InChI |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C[In](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


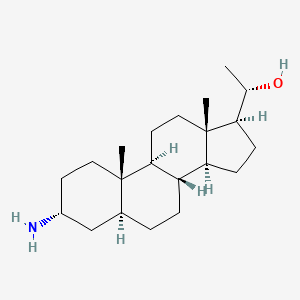
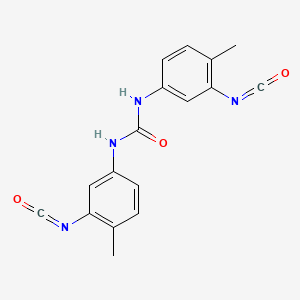
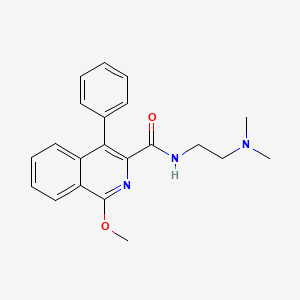
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
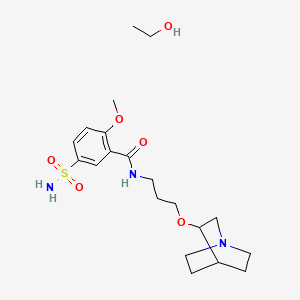
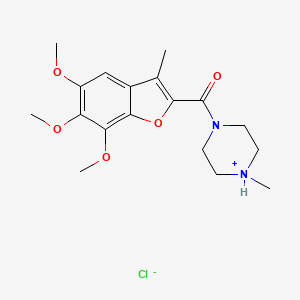
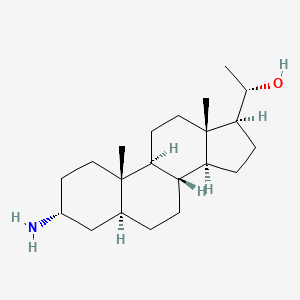
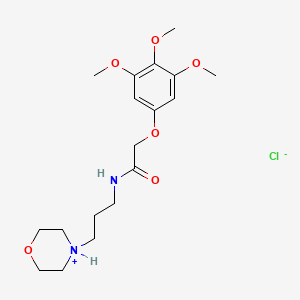
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
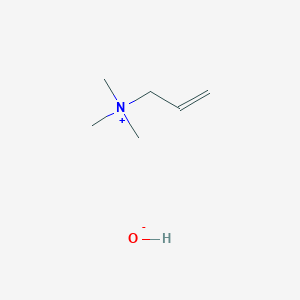
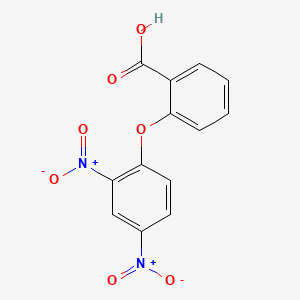
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
